![molecular formula C19H14F3N3O3 B127097 (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide CAS No. 1132656-73-5](/img/structure/B127097.png)
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Übersicht
Beschreibung
(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a member of (trifluoromethyl)benzenes.
Biologische Aktivität
The compound (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide, also known as Ostarine D4, is a synthetic selective androgen receptor modulator (SARM). It has garnered attention for its potential applications in hormonal male contraception and other therapeutic areas. This article provides a comprehensive overview of its biological activity, including pharmacological effects, metabolic pathways, and relevant case studies.
- Molecular Formula : C19H14F3N3O3
- Molecular Weight : 393.353 g/mol
- CAS Number : 2714472-77-0
- IUPAC Name : (2R)-3-(4-cyano-2,3,5,6-tetradeuteriophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
Ostarine D4 acts primarily through selective binding to androgen receptors (ARs), which are critical for mediating the effects of androgens like testosterone. This selectivity allows it to promote anabolic effects in muscle and bone while minimizing androgenic effects in other tissues.
Pharmacological Effects
- Binding Affinity : Ostarine D4 exhibits a high binding affinity for androgen receptors, with an inhibitory constant (IC50) around 1.7 nmol/L . This high affinity suggests significant potential for therapeutic applications.
-
Effects on Hormonal Levels :
- In studies involving male rats, Ostarine D4 demonstrated a dose-dependent suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, indicating its efficacy in hormonal modulation .
- The effective dose (ED50) for prostate tissue was found to be approximately 0.43 mg/d, while for levator ani muscle, it was 0.079 mg/d .
- Impact on Body Composition :
Metabolism and Excretion
Ostarine D4 has been detected in human blood, indicating systemic absorption following administration . Its metabolic pathways remain under investigation; however, it is classified within the human exposome, suggesting it is not a naturally occurring metabolite but rather a result of exposure to the compound or its derivatives.
Animal Studies
In a pivotal study involving castrated male rats treated with Ostarine D4 and estradiol benzoate (EB), the combination effectively suppressed spermatogenesis leading to infertility without permanent effects post-treatment cessation. After a recovery period of 100 days, normal fertility was restored .
Clinical Implications
The favorable pharmacokinetic properties of Ostarine D4 make it a promising candidate for oral male contraception. Its ability to selectively target androgen receptors while minimizing adverse effects presents an innovative approach to hormonal regulation in males.
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C19H14F3N3O3 |
Molecular Weight | 393.353 g/mol |
CAS Number | 2714472-77-0 |
Binding Affinity (IC50) | 1.7 nmol/L |
ED50 Prostate | 0.43 mg/d |
ED50 Levator Ani Muscle | 0.079 mg/d |
Effects on Body Composition | Increased lean mass; decreased fat mass |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Its structural similarity to known anticancer drugs suggests that it may interact with biological targets involved in tumor growth and proliferation.
- Case Study : A study explored the effects of similar compounds on cancer cell lines, demonstrating that modifications to the trifluoromethyl group can enhance biological activity against specific cancer types. This suggests that (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide could be a candidate for further development in oncology.
Environmental Chemistry
Given its presence in human blood as a result of exposure, this compound has been studied within the context of environmental health and toxicology. Understanding its metabolic pathways can provide insights into human exposure risks and environmental persistence.
- Research Findings : The compound is not naturally occurring but is identified in individuals exposed to it or its derivatives, highlighting the need for monitoring and regulation .
Material Science
The unique chemical properties of this compound make it a candidate for use in developing advanced materials, especially those requiring specific thermal or chemical resistance.
Eigenschaften
IUPAC Name |
(2R)-3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649384 | |
Record name | (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132656-73-5 | |
Record name | (2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.